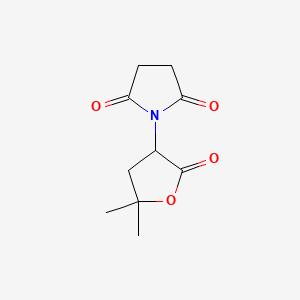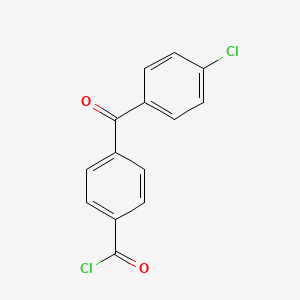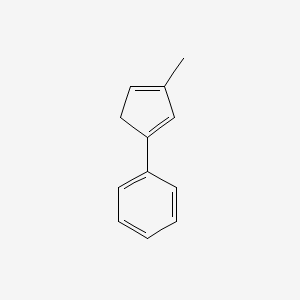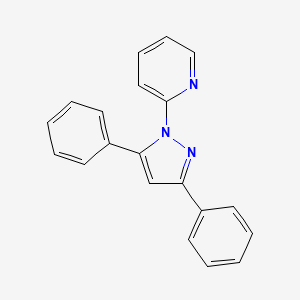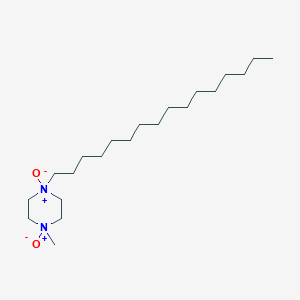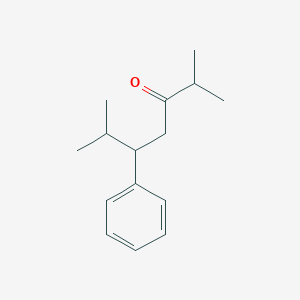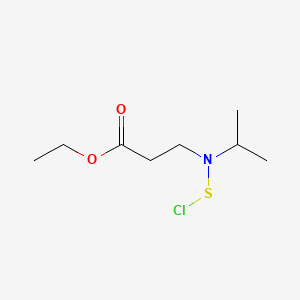
beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: is a synthetic organic compound It is characterized by the presence of a beta-alanine backbone, a chlorothio group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester typically involves the following steps:
Starting Materials: Beta-alanine, isopropylamine, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Procedure: Beta-alanine is first reacted with isopropylamine to form the N-(1-methylethyl) derivative. This intermediate is then treated with ethyl chloroformate in the presence of a base (such as triethylamine) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the chlorothio group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: The chlorothio group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a substrate in biochemical assays.
Medicine: Investigating its potential as a drug candidate or a prodrug.
Industry: Possible use in the synthesis of specialty chemicals or materials.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-Alanine, N-(methylthio)-, ethyl ester
- Beta-Alanine, N-(chlorothio)-N-(methyl)-, ethyl ester
Comparison
- Uniqueness : The presence of the N-(1-methylethyl) group in beta-Alanine, N-(chlorothio)-N-(1-methylethyl)-, ethyl ester may confer different steric and electronic properties compared to similar compounds.
- Reactivity : Differences in reactivity due to the specific substituents on the nitrogen atom.
Propiedades
| 83129-89-9 | |
Fórmula molecular |
C8H16ClNO2S |
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
ethyl 3-[chlorosulfanyl(propan-2-yl)amino]propanoate |
InChI |
InChI=1S/C8H16ClNO2S/c1-4-12-8(11)5-6-10(13-9)7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
QQFIULJNMVXXQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C(C)C)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




